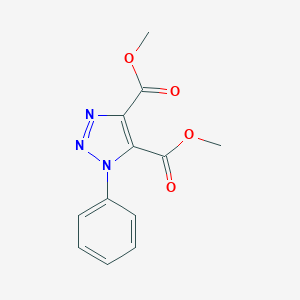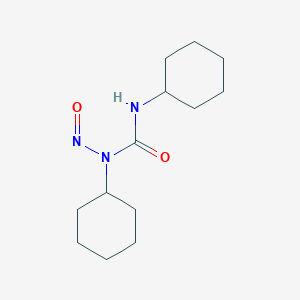
2-(1-Methylpropyl)thiazole
Vue d'ensemble
Description
2-(1-Methylpropyl)thiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. Thiazoles are known for their diverse range of biological activities and are commonly found in various natural products and pharmaceuticals. Although the provided papers do not directly discuss 2-(1-Methylpropyl)thiazole, they do provide insights into the synthesis, characterization, and properties of related thiazole derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of thioamides with various reagents. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was achieved by reacting 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, 2-amino-1,3,4-thiadiazole compounds were synthesized from reactions with acyl chloride derivatives . These methods suggest that the synthesis of 2-(1-Methylpropyl)thiazole could potentially be carried out through analogous reactions involving the appropriate thioamide and alkylating agents.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques such as FTIR, NMR, and X-ray diffraction. For example, the crystallographic behavior of a benzo[d]thiazole derivative was studied using X-ray diffraction and further investigated by DFT quantum chemical methods . The molecular geometry, vibrational assignments, and chemical shifts were calculated and found to be in good agreement with experimental data. These techniques could be applied to determine the molecular structure of 2-(1-Methylpropyl)thiazole.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. The papers provided do not detail specific reactions for 2-(1-Methylpropyl)thiazole, but they do describe reactions such as the intramolecular addition-elimination reaction observed in the synthesis of 1,3,4-thiadiazol-2(3H)-one derivatives . Understanding the reactivity of the thiazole ring and its substituents is crucial for predicting the chemical behavior of 2-(1-Methylpropyl)thiazole in different environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be characterized by spectroscopic and thermal analysis methods. For instance, the benzo[d]thiazole derivative's thermal behavior was studied using TG/DTA, and its spectroscopic properties were characterized by FT-IR, NMR, and UV-Vis spectroscopies . These methods provide valuable information about the stability and electronic properties of the compounds, which are essential for understanding the properties of 2-(1-Methylpropyl)thiazole.
Applications De Recherche Scientifique
-
Medicinal Chemistry
- Thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- The methods of application or experimental procedures vary widely depending on the specific application. For example, in medicinal chemistry, these compounds are often synthesized in the lab and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) to determine their biological activity .
- The results or outcomes obtained also vary widely. For example, some thiazole derivatives have been found to have potent antimicrobial activity, while others have been found to have potent anti-inflammatory activity .
-
Flavors and Fragrances
- 2-(1-Methylpropyl)thiazole has been used in the flavors and fragrances industry .
- It is used for its unique organoleptic properties, which include notes of chocolate, green, musty, minty, vegetable, nutty, pepper, and sulfurous .
- The methods of application typically involve incorporating the compound into a fragrance or flavor formulation, which can then be added to a variety of products, from perfumes to food items .
- The results or outcomes obtained would be the unique sensory experiences provided by the products containing the fragrance or flavor formulation .
-
Antimicrobial Drugs
- Thiazoles are found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug .
- The methods of application or experimental procedures involve synthesizing these compounds in the lab and then testing them in vitro or in vivo to determine their antimicrobial activity .
- The results or outcomes obtained would be the efficacy of these compounds in inhibiting the growth of microbes .
-
Antiretroviral Drugs
- Thiazoles are also found in antiretroviral drugs like Ritonavir .
- The methods of application or experimental procedures involve synthesizing these compounds in the lab and then testing them in vitro or in vivo to determine their antiretroviral activity .
- The results or outcomes obtained would be the efficacy of these compounds in inhibiting the replication of retroviruses .
-
Antimicrobial Drugs
- Thiazoles are found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug .
- The methods of application or experimental procedures involve synthesizing these compounds in the lab and then testing them in vitro or in vivo to determine their antimicrobial activity .
- The results or outcomes obtained would be the efficacy of these compounds in inhibiting the growth of microbes .
-
Antiretroviral Drugs
- Thiazoles are also found in antiretroviral drugs like Ritonavir .
- The methods of application or experimental procedures involve synthesizing these compounds in the lab and then testing them in vitro or in vivo to determine their antiretroviral activity .
- The results or outcomes obtained would be the efficacy of these compounds in inhibiting the replication of retroviruses .
Safety And Hazards
Propriétés
IUPAC Name |
2-butan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-3-6(2)7-8-4-5-9-7/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJSWOZJMPIGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864822 | |
| Record name | 2-(Butan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; raw, green, herbaceous odour | |
| Record name | 2-(1-Methylpropyl)thiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/966/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble water; Soluble in fats, Miscible at room temperature (in ethanol) | |
| Record name | 2-(1-Methylpropyl)thiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/966/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.998-1.003 | |
| Record name | 2-(1-Methylpropyl)thiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/966/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-(1-Methylpropyl)thiazole | |
CAS RN |
18277-27-5 | |
| Record name | 2-sec-Butylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18277-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylpropyl)thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018277275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Butan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sec-butylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1-METHYLPROPYL)THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W190Y3Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(1-Methylpropyl)thiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




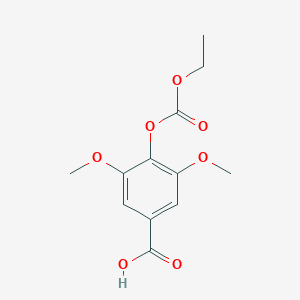

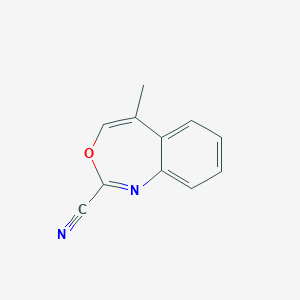
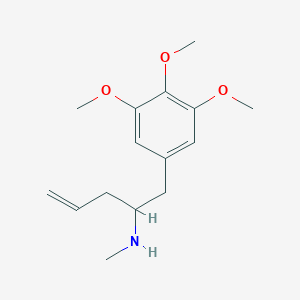

![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)

